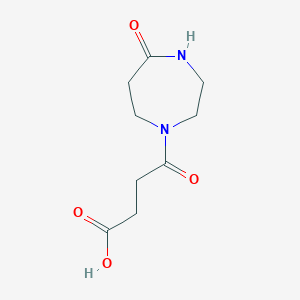

4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid

Description

The exact mass of the compound 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c12-7-3-5-11(6-4-10-7)8(13)1-2-9(14)15/h1-6H2,(H,10,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEJKYWQIOKNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375568 | |

| Record name | 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397244-77-8 | |

| Record name | 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid

Abstract

This technical guide provides an in-depth, chemically-grounded methodology for the synthesis of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid, a heterocyclic compound with significant potential as a scaffold and building block in medicinal chemistry and drug development. The synthetic strategy is built upon a robust and efficient two-step process, beginning with the preparation of the core intermediate, 1,4-diazepan-5-one, followed by a selective acylation using succinic anhydride. This document elucidates the mechanistic principles behind each synthetic step, offers detailed experimental protocols, and presents a logical framework for researchers and professionals in the field of organic synthesis.

Introduction

4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid (CAS No. 397244-77-8) is a bifunctional molecule featuring a seven-membered diazepanone ring linked to a butanoic acid chain via a stable amide bond.[1] The diazepine and related benzodiazepine cores are privileged structures in pharmacology, forming the basis for a wide array of therapeutics, including anticonvulsants, sedatives, and anxiolytics.[2][3] The title compound serves as a valuable intermediate, presenting two distinct functional handles—a terminal carboxylic acid and a secondary amide within the ring—that allow for further chemical elaboration and conjugation, making it an attractive starting point for the development of novel chemical entities.

This guide moves beyond a simple recitation of steps to provide a causal explanation for the selected synthetic route, solvent choices, and reaction conditions, ensuring a reproducible and scalable process. The overall strategy is designed for efficiency and high yield, relying on commercially available and readily prepared starting materials.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The most logical and convergent approach to constructing the target molecule involves the formation of the exocyclic amide bond as the final key step. This disconnection simplifies the synthesis into two primary precursors: the heterocyclic amine 1,4-diazepan-5-one and the dicarboxylic acid derivative succinic anhydride .

This retrosynthetic analysis is based on the well-established reactivity of cyclic anhydrides with amines. The nucleophilic secondary amine of the diazepanone ring is poised to attack one of the electrophilic carbonyl centers of succinic anhydride, leading to a regioselective ring-opening acylation. This reaction is typically high-yielding and proceeds under mild conditions, making it an ideal final transformation.

Caption: Retrosynthetic disconnection of the target molecule.

Part 2: Synthesis of Key Intermediate: 1,4-Diazepan-5-one

The 1,4-diazepan-5-one core is a crucial heterocyclic intermediate. While substituted analogs are known, a common and reliable method for preparing the parent compound is through the intramolecular cyclization of N-(2-aminoethyl)-β-alanine. This linear precursor can be synthesized via a Michael addition of ethylenediamine to acrylonitrile followed by hydrolysis. A more direct, albeit higher temperature, approach is the thermal condensation of ethylenediamine with acrylic acid or its esters, which drives the cyclization through the elimination of water or alcohol.

The protocol below outlines a robust thermal cyclization method.

Experimental Protocol: Synthesis of 1,4-Diazepan-5-one

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-(2-aminoethyl)-β-alanine (1 equiv.) and a high-boiling point, inert solvent such as xylene or toluene.

-

Cyclization: Heat the mixture to reflux (approx. 140°C for xylene). The intramolecular condensation will begin, with water being formed as a byproduct.

-

Monitoring: The progress of the reaction is monitored by collecting the water in the Dean-Stark trap. The reaction is considered complete when water ceases to be collected.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield 1,4-diazepan-5-one as a solid.

Causality Behind Experimental Choices:

-

High-Boiling Solvent & Dean-Stark Trap: The use of a solvent like xylene and a Dean-Stark trap is critical. The high temperature provides the necessary activation energy for the amide bond formation (lactamization), and the continuous removal of the water byproduct drives the equilibrium towards the cyclized product, in accordance with Le Châtelier's principle.

Caption: Synthesis of 1,4-diazepan-5-one via thermal cyclization.

Part 3: Final Acylation Step and Formation of the Target Compound

The final step is the selective N-acylation of 1,4-diazepan-5-one with succinic anhydride. This reaction leverages the nucleophilicity of the N-1 secondary amine to open the anhydride ring, forming the desired product in a single, efficient step.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen (N-1) of 1,4-diazepan-5-one attacks one of the electrophilic carbonyl carbons of succinic anhydride.

-

Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate.

-

Ring-Opening: The intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond within the anhydride ring. This ring-opening is irreversible and results in the formation of a carboxylate.

-

Proton Transfer: A final proton transfer (typically during aqueous work-up) neutralizes the carboxylate to yield the final carboxylic acid product.

Caption: Reaction workflow for the final acylation step.

Experimental Protocol: Synthesis of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid

-

Reaction Setup: To a solution of 1,4-diazepan-5-one (1 equiv.) in a suitable polar aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile), add succinic anhydride (1.05 equiv.) portion-wise at room temperature with stirring.

-

Reaction: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the amine starting material.

-

Isolation: As the product forms, it may precipitate from the solution due to its higher polarity and potential for intermolecular hydrogen bonding. If precipitation occurs, the product can be isolated by filtration.

-

Work-up and Purification: If the product remains in solution, the solvent is removed under reduced pressure. The resulting residue is then triturated with a non-polar solvent like diethyl ether to induce precipitation. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pure product. No further chromatographic purification is typically necessary due to the clean nature of the reaction.

Trustworthiness and Self-Validation:

-

Solvent Choice: A polar aprotic solvent like THF is ideal as it solubilizes the starting materials without interfering. Protic solvents (like water or alcohols) are avoided as they can compete with the amine in reacting with the succinic anhydride.[4]

-

Stoichiometry: A slight excess of succinic anhydride can be used to ensure complete consumption of the more valuable diazepanone intermediate. Any unreacted anhydride is easily removed during work-up as it can be hydrolyzed to succinic acid.

Data Presentation: Reactant and Product Summary

| Compound Name | Molar Mass ( g/mol ) | Role | Key Properties |

| 1,4-Diazepan-5-one | 114.15 | Nucleophile | Cyclic diamine, key intermediate |

| Succinic Anhydride | 100.07 | Acylating Agent | Colorless solid, moisture sensitive.[4][5] |

| 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | 214.22 | Final Product | White solid, contains both amide and acid groups |

Conclusion

The synthesis of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid is reliably achieved through a straightforward and efficient two-step sequence. The strategy hinges on the initial formation of the 1,4-diazepan-5-one ring system, followed by a clean and high-yielding nucleophilic acyl substitution with succinic anhydride. The methodologies presented in this guide are rooted in fundamental principles of organic chemistry and are designed for reproducibility and scalability. The final product, with its versatile functional groups, stands as a valuable building block for further exploration in drug discovery and materials science.

References

-

Succinic anhydride - Wikipedia . Wikipedia. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure . National Institutes of Health (NIH). [Link]

-

Succinic anhydride | C4H4O3 | CID 7922 . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure . MDPI. [Link]

Sources

- 1. 397244-77-8|4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid|BLD Pharm [bldpharm.com]

- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 5. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid: Synthesis, Properties, and Scientific Context

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid (CAS No. 397244-77-8), a heterocyclic compound featuring a succinamic acid moiety linked to a 1,4-diazepan-5-one core. While specific peer-reviewed literature on this exact molecule is limited, its chemical characteristics, synthetic pathways, and reactivity can be reliably elucidated through a fundamental understanding of its constituent functional groups. This guide synthesizes information from analogous chemical reactions and structures to present a robust profile for researchers in organic synthesis and medicinal chemistry. We will explore its logical synthesis via nucleophilic acyl substitution, predict its key spectroscopic features, and discuss its potential as a versatile building block in drug discovery and materials science. The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, suggesting the potential utility of this derivative.[1][2]

Molecular Structure and Physicochemical Properties

4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid is structurally characterized by a seven-membered diazepanone ring N-acylated with a succinic acid derivative. This creates a molecule with two distinct amide functionalities—one cyclic (lactam) and one acyclic (tertiary amide)—and a terminal carboxylic acid. This trifunctional nature makes it an intriguing candidate for further chemical elaboration.

Caption: Figure 1. Chemical Structure of the Title Compound.

The core physicochemical properties are summarized below. Experimental data is sourced from chemical suppliers, while predicted values are derived from computational models.

| Property | Value | Source |

| CAS Number | 397244-77-8 | BLDpharm[3] |

| Molecular Formula | C₉H₁₄N₂O₄ | PubChemLite, Matrix Scientific[4][5] |

| Molecular Weight | 214.22 g/mol | BLDpharm, Matrix Scientific[3][5] |

| Monoisotopic Mass | 214.09535 Da | PubChemLite[4] |

| Melting Point | 133-136 °C | Matrix Scientific[5] |

| MDL Number | MFCD01319265 | BLDpharm, Matrix Scientific[3][5] |

| Predicted XLogP | -1.8 | PubChemLite[4] |

| Appearance | Solid (predicted) | General Observation |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), and aqueous base. | Inferred from structure |

Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of this molecule involves the ring-opening of succinic anhydride by the secondary amine of 1,4-diazepan-5-one. This is a classic amidation reaction based on nucleophilic acyl substitution.

Underlying Mechanism: Nucleophilic Ring-Opening

The reaction proceeds via a well-established mechanism.[6][7] The secondary amine of the 1,4-diazepan-5-one acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This forms a tetrahedral intermediate. Subsequently, the anhydride ring opens, with the carboxylate acting as a leaving group, which is then protonated during workup to yield the final carboxylic acid product.[7] This reaction is typically high-yielding and chemoselective for mono-acylation under mild conditions, such as room temperature, as the resulting carboxylate is a poor electrophile and the newly formed tertiary amide is unreactive.[6][7]

Sources

- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 397244-77-8|4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid|BLD Pharm [bldpharm.com]

- 4. PubChemLite - 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid (C9H14N2O4) [pubchemlite.lcsb.uni.lu]

- 5. 397244-77-8 Cas No. | 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | Matrix Scientific [matrixscientific.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid: A Technical Guide for Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages theoretical data, established spectroscopic principles, and comparative analysis with structurally related molecules to predict and interpret its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) signatures. The methodologies and interpretations presented herein are designed to serve as a foundational resource for researchers involved in the synthesis, purification, and analytical characterization of this and similar molecular entities.

Introduction: The Importance of Spectroscopic Analysis in Drug Discovery

The structural elucidation and purity assessment of novel chemical entities are cornerstones of modern drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, structure, and purity of synthesized compounds. For a molecule such as 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid, with its multiple functional groups and stereochemical possibilities, a multi-faceted spectroscopic approach is essential. This guide delves into the theoretical underpinnings and practical considerations for the spectroscopic analysis of this compound, providing a predictive framework for its characterization.

The molecular structure of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid is presented below:

Caption: Molecular Structure of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid (Molecular Formula: C9H14N2O4), the expected monoisotopic mass is 214.0954 Da.[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of the target molecule, which are crucial for interpreting electrospray ionization (ESI) mass spectra.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 215.1026 |

| [M+Na]⁺ | 237.0846 |

| [M+K]⁺ | 253.0585 |

| [M+NH₄]⁺ | 232.1292 |

| [M-H]⁻ | 213.0881 |

| [M+HCOO]⁻ | 259.0936 |

| [M+CH₃COO]⁻ | 273.1092 |

Experimental Protocol for Mass Spectrometry

A standard approach for obtaining the mass spectrum of this compound would involve High-Resolution Mass Spectrometry (HRMS) with ESI.

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

Methodology:

-

Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Causality Behind Experimental Choices:

-

HRMS: Provides high mass accuracy, allowing for the confirmation of the elemental composition.

-

ESI: A soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.

-

Positive and Negative Modes: The presence of both acidic (carboxylic acid) and basic (amine) functionalities makes the molecule amenable to ionization in both modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons in the diazepane ring and the butanoic acid chain. The chemical shifts are influenced by the neighboring electron-withdrawing groups (amides and carboxylic acid).

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (diazepane, adjacent to N-acyl) | 3.5 - 3.8 | Multiplet | 4H |

| -CH₂- (diazepane, adjacent to NH) | 3.0 - 3.3 | Multiplet | 2H |

| -NH- (diazepane) | 7.5 - 8.5 | Broad Singlet | 1H |

| -CH₂-C(=O)- (butanoic acid) | 2.6 - 2.9 | Triplet | 2H |

| -CH₂-CH₂- (butanoic acid) | 2.4 - 2.7 | Triplet | 2H |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Expected Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175 - 185 |

| C=O (Amide, diazepane) | 170 - 175 |

| C=O (Amide, butanoic chain) | 170 - 175 |

| -CH₂- (diazepane) | 40 - 55 |

| -CH₂- (butanoic acid) | 25 - 35 |

Experimental Protocol for NMR Spectroscopy

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -NH and -COOH.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm long-range C-H correlations.

Causality Behind Experimental Choices:

-

High-Field NMR: Provides better signal dispersion and resolution, which is crucial for resolving complex multiplets.

-

Deuterated Solvents: Necessary to avoid large solvent signals that would obscure the analyte signals.

-

2D NMR: Essential for unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple similar methylene groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid is expected to show characteristic absorption bands for its various functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H stretch (Amide) | 3200 - 3400 | Moderate |

| C-H stretch (Aliphatic) | 2850 - 3000 | |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=O stretch (Amide) | 1630 - 1680 | Strong, Sharp |

| N-H bend (Amide) | 1510 - 1570 | Moderate |

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Causality Behind Experimental Choices:

-

FTIR: Offers high sensitivity and rapid data acquisition.

-

ATR: A convenient technique for solid samples that requires minimal sample preparation.

Integrated Spectroscopic Analysis Workflow

A robust characterization of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid involves a synergistic use of the spectroscopic techniques discussed. The following workflow illustrates the logical progression of analysis:

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

This technical guide provides a predictive framework for the spectroscopic characterization of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid. By combining theoretical data with established analytical protocols, researchers can effectively approach the structural verification of this and related compounds. The synergistic application of Mass Spectrometry, NMR, and IR spectroscopy, as outlined, ensures a comprehensive and reliable elucidation of the molecular structure, which is a critical step in the advancement of drug discovery programs.

References

-

PubChem. 4-Oxo-4-propoxybutanoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid. [Link]

-

PubChem. 4-Oxo-4-(p-tolylamino)butanoic acid. National Center for Biotechnology Information. [Link]

-

Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]

-

FAO AGRIS. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. [Link]

-

Figshare. Supporting Information for: Synthesis of U-13C-Labeled Polycyclic Aromatic Hydrocarbons via a Bio-Based Strategy. [Link]

-

PubChem. 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. mass spectrum of butanoic acid. [Link]

-

NIST WebBook. Diazepam. National Institute of Standards and Technology. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of all Possible Diastereoisomers of Alvimopan. [Link]

-

PMC. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Butanoic acid. National Institute of Standards and Technology. [Link]

-

MDPI. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). [Link]

-

Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

-

SpectraBase. Butanoic acid, 2-oxo-, ethyl ester. [Link]

-

NIST WebBook. Diazepam. National Institute of Standards and Technology. [Link]

-

The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]

Sources

The Enigmatic Molecule: A Technical Overview of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic Acid

CAS Number: 397244-77-8

Abstract

4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid, identified by the CAS number 397244-77-8, represents a unique chemical entity with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a diazepanone moiety linked to a butanoic acid chain, suggests its utility as a versatile building block in organic synthesis. This technical guide aims to provide a comprehensive overview of the available information on this compound, including its chemical identity, physicochemical properties, and a speculative exploration of its synthetic pathway and potential research applications, grounded in established chemical principles.

Chemical Identity and Physicochemical Properties

4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid is a heterocyclic compound with the molecular formula C₉H₁₄N₂O₄ and a molecular weight of 214.22 g/mol .[1] The structural features of this molecule, including a seven-membered diazepanone ring, an amide linkage, and a carboxylic acid functional group, contribute to its distinct chemical properties.

Table 1: Physicochemical Properties of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid

| Property | Value | Source |

| CAS Number | 397244-77-8 | BLDpharm[1] |

| Molecular Formula | C₉H₁₄N₂O₄ | BLDpharm[1] |

| Molecular Weight | 214.22 g/mol | BLDpharm[1] |

| Appearance | Solid (predicted) | --- |

| Storage Temperature | 2-8°C | BLDpharm[1] |

The presence of both hydrogen bond donors (the carboxylic acid proton and the N-H group in the diazepanone ring) and acceptors (the four oxygen atoms and the nitrogen atom) suggests that this molecule is likely to be a solid at room temperature and may exhibit moderate solubility in polar solvents.

Molecular Structure

The structural architecture of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid is key to its reactivity and potential utility. The molecule consists of a succinyl group attached to the nitrogen atom at position 1 of a 1,4-diazepan-5-one ring.

Figure 1: Chemical structure of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid.

Proposed Synthesis Pathway

Rationale: This method is a straightforward and high-yielding reaction for the formation of an amide bond between a cyclic amine and an acid anhydride. Succinic anhydride provides the four-carbon chain with a terminal carboxylic acid.

Experimental Protocol (Hypothetical)

Materials:

-

1,4-Diazepan-5-one

-

Succinic anhydride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hydrochloric acid (1M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a solution of 1,4-diazepan-5-one (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq). Stir the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Slowly add a solution of succinic anhydride (1.05 eq) in anhydrous DCM to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with 1M HCl. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Figure 2: Proposed workflow for the synthesis of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid.

Potential Research Applications

The bifunctional nature of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid, possessing both a carboxylic acid and a cyclic diamide structure, opens up avenues for its use in several research areas.

-

Drug Discovery and Medicinal Chemistry: The 1,4-diazepan-5-one scaffold is a privileged structure found in various biologically active compounds. The carboxylic acid handle of the title compound allows for its conjugation to other molecules of interest, such as pharmacophores, peptides, or linkers for targeted drug delivery. It could serve as a precursor for the synthesis of novel compounds with potential therapeutic activities.

-

Materials Science: The ability of the carboxylic acid to form salts or esters, and the potential for the diazepanone ring to participate in hydrogen bonding, makes this molecule a candidate for the development of novel polymers or supramolecular assemblies with tailored properties.

-

Asymmetric Synthesis: The prochiral nature of the diazepanone ring could be exploited in asymmetric synthesis to generate chiral derivatives, which are often crucial for biological activity.

Figure 3: Potential research applications stemming from the core structure.

Conclusion

4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid is a chemical compound with significant potential as a building block in synthetic chemistry. While detailed experimental data on its synthesis and applications are not widely published, its molecular structure suggests a straightforward synthetic route and diverse potential uses in drug discovery and materials science. Further research into this enigmatic molecule is warranted to fully elucidate its chemical properties and unlock its potential applications.

References

Sources

"solubility of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid"

An In-Depth Technical Guide A Comprehensive Methodological Guide to the Solubility Profiling of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid for Drug Development

Abstract: The aqueous solubility of a novel chemical entity (NCE) is a critical determinant of its therapeutic potential, influencing everything from bioavailability to formulation design. This guide presents a comprehensive framework for the solubility characterization of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid, a novel compound with structural motifs relevant to modern medicinal chemistry. In the absence of established experimental data for this specific molecule, this whitepaper serves as a methodological blueprint for researchers, scientists, and drug development professionals. It outlines a logical, multi-tiered strategy, beginning with theoretical analysis and in silico prediction, followed by detailed, field-proven protocols for determining both thermodynamic and kinetic solubility. By explaining the causality behind each experimental choice, this guide empowers research teams to generate robust, reliable, and decision-driving data for their drug discovery programs.

Part 1: Foundational Analysis & In Silico Prediction

The initial characterization of an NCE begins with a thorough analysis of its chemical structure to predict its physicochemical behavior. This foundational step is crucial for designing efficient and relevant wet-lab experiments.

Structural and Physicochemical Assessment

4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid is a molecule possessing several key functional groups that dictate its solubility: a carboxylic acid, a tertiary amide, and a cyclic secondary amide (lactam).

-

Carboxylic Acid: This is the most influential group for pH-dependent solubility. In its protonated state (at low pH), it is less polar. In its deprotonated, anionic carboxylate form (at higher pH), it dramatically increases water solubility.[1][2]

-

Amide Groups: Both the tertiary and secondary amides are polar and can act as hydrogen bond acceptors, contributing favorably to aqueous solubility. The secondary amide can also act as a hydrogen bond donor.

-

Aliphatic Scaffolding: The butanoic acid and diazepane rings provide a flexible, non-aromatic carbon backbone.

Publicly available databases provide a predicted XlogP value of -1.8 for this compound, suggesting it is inherently hydrophilic and likely to possess good aqueous solubility.[3]

Caption: Chemical structure of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid.

Predicting pH-Dependent Solubility

The presence of the carboxylic acid moiety (typical pKa ~4-5) is the primary driver of pH-dependent solubility.[4] We can therefore hypothesize the following behavior:

-

At pH < pKa (e.g., pH 1.2): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). Solubility will be at its minimum, governed by the polarity of the overall uncharged molecule.

-

At pH > pKa (e.g., pH 6.8 and above): The group will be deprotonated to the anionic carboxylate form (-COO⁻). The introduction of a formal charge will dramatically increase interaction with polar water molecules, leading to a significant rise in solubility.[2]

This relationship is fundamental to predicting how a drug will dissolve in different segments of the gastrointestinal tract.

Caption: Predicted relationship between pH and the aqueous solubility of the target compound.

Computational Solubility Prediction

Before committing resources to synthesis and experimentation, in silico models can provide a valuable, albeit preliminary, assessment of solubility.[5][6] Numerous machine learning and quantitative structure-property relationship (QSPR) models are available, both commercially and as free software.[7][8] These tools use large datasets of known molecules to predict the solubility (often expressed as logS) of a novel structure.

Expertise Insight: While these predictions are invaluable for triaging early-stage candidates, they are not a substitute for experimental data. Prediction errors can be significant, especially for novel scaffolds not well-represented in the training datasets.[9] The primary utility is in flagging potential liabilities early, not in generating definitive values.

Part 2: Experimental Solubility Determination: Protocols & Rationale

Experimental validation is non-negotiable. The choice of assay depends on the stage of drug development, balancing the need for throughput with the demand for accuracy.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is essential for correct data interpretation.[10][11]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true solubility of the most stable solid form of the compound in a solvent at equilibrium.[11] It is a definitive, intrinsic property crucial for pre-formulation and understanding bioavailability.[12] The measurement process is slow, as it requires the system to reach a steady state.

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of a solution that has been rapidly created, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[13][14][15] The resulting value is often higher than the thermodynamic solubility because the precipitate may be amorphous or a less stable polymorph.[10][16] This high-throughput assay is ideal for screening large numbers of compounds in early discovery to quickly identify those with potential solubility issues.[17][18]

A comprehensive profiling strategy measures both. Kinetic solubility is used for initial ranking, while thermodynamic solubility is determined for lead candidates to provide the "gold standard" data needed for further development.[19][20]

Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[19][21] It is recommended by regulatory bodies like the FDA and WHO for Biopharmaceutics Classification System (BCS) studies.[22][23]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until the concentration of the dissolved compound in the supernatant reaches a constant value (equilibrium).

Step-by-Step Protocol:

-

Preparation: Add an excess of solid 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the test medium (e.g., phosphate buffered saline, pH 7.4) in a glass vial. The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a scientifically justified period, generally 24 to 48 hours, to ensure equilibrium is reached.[18][20] Preliminary experiments can be run to confirm the time required to reach a plateau.

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids sediment. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required to get a particle-free solution.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant into the mobile phase and analyze its concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.

-

Calculation: Determine the concentration (e.g., in µg/mL or µM) from the standard curve, accounting for any dilution factors. This value represents the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility determination via the Shake-Flask method.

Protocol: Kinetic Solubility Determination (Nephelometry)

Kinetic solubility assays are designed for high-throughput screening (HTS) and are typically performed in 96- or 384-well plates.

Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. If the compound's solubility is exceeded, it will precipitate out of solution. The resulting turbidity (light scattering) is measured by a nephelometer and compared to controls to determine the point of precipitation.[12][13]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[14]

-

Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a clear microplate. Perform a serial dilution in DMSO directly in the plate to create a range of concentrations.

-

Precipitation Induction: Rapidly add the aqueous test buffer (e.g., PBS, pH 7.4) to all wells. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.[17]

-

Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., room temperature) for a short period, typically 1 to 2 hours.[13][17]

-

Measurement: Place the microplate into a laser nephelometer or turbidimeter to measure the light scattering in each well.

-

Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a signal significantly above the background (negative controls).

Caption: Workflow for High-Throughput Kinetic Solubility determination.

Part 3: Data Interpretation & Advanced Characterization

Once data is generated, it must be presented clearly and used to classify the compound within established frameworks like the BCS.

Generating a pH-Solubility Profile

To fully understand the compound's behavior in vivo, the thermodynamic shake-flask experiment must be repeated in different buffers covering the physiological pH range of the gastrointestinal tract. Regulatory guidelines recommend testing at a minimum of three pH levels: 1.2, 4.5, and 6.8.[22][23][24]

-

pH 1.2: Simulates stomach fluid (using 0.1 N HCl or simulated gastric fluid).

-

pH 4.5: Represents the upper intestine (using acetate buffer).

-

pH 6.8: Represents the lower intestine (using phosphate buffer).

Plotting solubility (in mg/mL or logS) against pH provides a clear visual profile that is invaluable for predicting oral absorption.

Data Presentation and Classification

All quantitative solubility data should be summarized in a clear, structured table. This ensures easy comparison and interpretation.

Table 1: Template for Summarizing Solubility Data for 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid

| Method | Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | 0.1 N HCl | 1.2 | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Acetate Buffer | 4.5 | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Phosphate Buffer | 6.8 | 37 | [Experimental Value] | [Calculated Value] |

| Kinetic | Phosphate Buffer | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

Biopharmaceutics Classification System (BCS) Classification: The BCS is a framework that classifies drugs based on their aqueous solubility and intestinal permeability.[25] According to FDA and WHO guidelines, a drug is considered "Highly Soluble" when its highest single therapeutic dose is completely soluble in 250 mL or less of aqueous media over the entire pH range of 1.2–6.8 at 37°C.[22][23]

The classification is determined using the lowest measured solubility value from the pH-solubility profile.

Part 4: Implications for Drug Development

The solubility profile of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid will directly guide the next steps in its development:

-

High Solubility: If the compound is determined to be highly soluble across the physiological pH range, it simplifies development. Formulation efforts can focus on simple oral dosage forms like immediate-release tablets or solutions.

-

Low Solubility: If the compound exhibits low solubility at any physiological pH (especially the low solubility expected at pH 1.2), this is a significant development risk.[18] It may lead to poor or variable oral absorption. In this scenario, medicinal chemists may pursue structure-activity relationship (SAR) studies to improve solubility, or formulation scientists will need to employ solubility-enhancing technologies such as salt formation, amorphous solid dispersions, or lipid-based formulations.[25]

-

pH-Dependent Solubility: The expected increase in solubility with pH is a key characteristic. It suggests that dissolution might be slow in the stomach but increase upon entry into the small intestine. This profile must be considered when designing in vivo pharmacokinetic studies and developing a clinically relevant formulation.

Conclusion

Characterizing the aqueous solubility of a novel compound like 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid is a foundational activity in drug discovery and development. A scientifically rigorous approach, integrating structural analysis, in silico prediction, and robust experimental determination, is paramount. By systematically employing both high-throughput kinetic assays for early screening and the gold-standard shake-flask method for definitive thermodynamic profiling across a physiological pH range, researchers can generate the critical data needed to classify their compound, anticipate biopharmaceutical challenges, and make informed decisions to advance promising new medicines.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Staples, M. A., et al. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

-

Hoelke, B., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews. [Link]

-

Mind-the-Graph. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Babu, A. R., & Kalariya, P. D. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Li, Y., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]

-

Pan, L., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Drug Development and Industrial Pharmacy. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Ali, H., et al. (2024). SolPredictor: Predicting Solubility with Residual Gated Graph Neural Network. PMC - NIH. [Link]

-

Wen, H., & Choi, D. S. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]

-

Hashemzadeh, N., & Jouyban, A. (2022). Predictive Tools and in Silico Approaches used in Solubility and Dissolution Studies. ResearchGate. [Link]

-

Ghanavati, M. A., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). [Link]

-

Mooney, K. G., et al. (1981). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions. PubMed. [Link]

-

ResearchGate. (n.d.). List of Popular Software Packages for Solubility Prediction. [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. [Link]

-

FDA. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of carvedilol. [Link]

-

Quora. (2021). What is the standard pH of carboxylic acids?. [Link]

-

ACS Publications. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

-

Drug Development & Delivery. (n.d.). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. [Link]

-

PubChem. (n.d.). 4-Oxo-4-(4-propylphenyl)butanoic acid. [Link]

-

ResearchGate. (n.d.). Why the Lower-membered Alkanoic Acids are Infinitely Soluble in Water whereas the Higher-membered Ones have a Very Low Solubility in Water? A Molecular Modeling Analysis. [Link]

-

Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. [Link]

-

PubChem. (n.d.). 4-Oxo-4-propoxybutanoic acid. [Link]

-

ResearchGate. (2025). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. [Link]

-

Avdeef, A. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. [Link]

-

NIH. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. [Link]

-

EMA. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers - Step 5. [Link]

-

ResearchGate. (n.d.). Physical Properties Data of Compounds [1-20]. [Link]

-

PubChemLite. (n.d.). 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid. [Link]

Sources

- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. PubChemLite - 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid (C9H14N2O4) [pubchemlite.lcsb.uni.lu]

- 4. quora.com [quora.com]

- 5. biorxiv.org [biorxiv.org]

- 6. SolPredictor: Predicting Solubility with Residual Gated Graph Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. ovid.com [ovid.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 19. tandfonline.com [tandfonline.com]

- 20. enamine.net [enamine.net]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. fda.gov [fda.gov]

- 23. who.int [who.int]

- 24. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 25. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

Title: Strategic Homologation of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic Acid: A Technical Guide to Exploring Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-diazepan-5-one moiety is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including applications as psychoactive, antimicrobial, and anti-cancer agents.[1] This guide focuses on a specific derivative, 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid, as a prototypical template for systematic structural exploration. We present a comprehensive framework for the design, synthesis, and biological evaluation of its homologous series. The core objective is to provide researchers with a robust, self-validating methodology to investigate the structure-activity relationship (SAR) by systematically modifying the dicarboxylic acid chain length. This document details synthetic protocols, outlines a strategic biological screening cascade, and provides frameworks for data interpretation, thereby empowering research teams to efficiently navigate the chemical space and identify novel candidates with optimized therapeutic potential.

Introduction: The Scientific Rationale

The 1,4-Diazepan-5-one Scaffold: A Privileged Structure

The seven-membered heterocyclic ring system of 1,4-diazepines has garnered significant attention from medicinal chemists due to its versatile therapeutic applications.[1][2] These structures are often employed as peptidomimetics and molecular scaffolds in the development of novel drugs.[1] The inherent conformational flexibility of the diazepine ring, combined with its capacity for multiple points of substitution, allows for the fine-tuning of pharmacological properties. Derivatives have been reported to possess a wide range of biological activities, including anti-HIV, antimicrobial, and anticancer properties, establishing this core as a "privileged structure" in drug discovery.[1][3]

Profile of the Parent Compound: 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid

The parent compound serves as our foundational template for exploration. Its structure consists of two key pharmacophoric elements: the rigidified, yet flexible, 1,4-diazepan-5-one core and a succinyl group attached to the N1 position, which provides a terminal carboxylic acid.

Chemical Structure of the Parent Compound:

-

Molecular Formula: C₉H₁₄N₂O₄[4]

-

Key Features:

-

A secondary amine within the diazepanone ring, available for acylation.

-

A lactam functionality, providing a hydrogen bond donor and acceptor.

-

A terminal carboxylic acid, which is often critical for interacting with biological targets or improving pharmacokinetic properties like aqueous solubility.

-

Rationale for Homologation Studies: A Systematic Approach to SAR

A homologous series is a group of compounds where successive members differ by a constant repeating unit, typically a methylene group (-CH₂-).[5][6][7] The systematic study of such a series is a cornerstone of medicinal chemistry for establishing a clear Structure-Activity Relationship (SAR).[8]

The primary justifications for this approach are:

-

Probing the Target's Binding Pocket: Systematically extending the linker between the diazepanone core and the terminal carboxylate allows for mapping the spatial and electronic requirements of the biological target. A longer or shorter chain may achieve a more optimal interaction with key residues.

-

Optimizing Physicochemical Properties: Properties such as lipophilicity (LogP), solubility, and polar surface area change predictably across a homologous series.[5] This allows for the systematic optimization of the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

-

Enhancing Potency and Selectivity: Subtle changes in chain length can lead to significant gains in biological potency and selectivity for the desired target over off-targets.

This guide, therefore, focuses on the homologation of the butanoic acid chain, converting it to pentanoic, hexanoic, and other related acid derivatives.

Design and Synthesis of Homologous Series

Design Strategy and Proposed Homologs

Our design strategy involves the systematic extension of the acyl chain by one or two methylene units. This is a conservative, logical progression that allows for the clear interpretation of SAR data. The table below outlines the initial set of proposed homologs.

| Compound ID | Systematic Name | Chain Length (n) | Modifying Reagent | Molecular Formula |

| Parent | 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid | 2 | Succinic Anhydride | C₉H₁₄N₂O₄ |

| Homolog-1 | 5-Oxo-5-(5-oxo-1,4-diazepan-1-yl)pentanoic acid | 3 | Glutaric Anhydride | C₁₀H₁₆N₂O₄ |

| Homolog-2 | 6-Oxo-6-(5-oxo-1,4-diazepan-1-yl)hexanoic acid | 4 | Adipic Anhydride | C₁₁H₁₈N₂O₄ |

| Homolog-3 | 3-Carboxy-N-(5-oxo-1,4-diazepan-1-yl)propenamide (cis) | 2 (Unsaturated) | Maleic Anhydride | C₉H₁₂N₂O₄ |

General Synthetic Strategy

The synthesis is designed as a robust two-step process, ensuring high yields and purity. The causality behind this choice is efficiency and modularity; the core diazepanone can be synthesized in bulk and then coupled with various anhydrides to rapidly generate the library of homologs.

Experimental Protocol: Synthesis of 5-Oxo-5-(5-oxo-1,4-diazepan-1-yl)pentanoic acid (Homolog-1)

This protocol is self-validating through clear checkpoints for characterization (TLC, NMR, MS).

Step A: Synthesis of 1,4-Diazepan-5-one Core

-

Reaction Setup: To a solution of ethylenediamine (1.0 eq) in ethanol (5 mL/mmol) at 0°C, add ethyl acrylate (1.05 eq) dropwise over 30 minutes. The choice of ethanol as a solvent is critical as it facilitates both the initial Michael addition and the subsequent cyclization without requiring harsh conditions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the disappearance of starting materials by Thin Layer Chromatography (TLC).

-

Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 12-18 hours. The elevated temperature provides the activation energy needed for the intramolecular amide formation, driving the reaction to completion.

-

Workup and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting crude oil via column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) to yield 1,4-diazepan-5-one as a white solid.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Step B: Acylation with Glutaric Anhydride

-

Reaction Setup: Dissolve 1,4-diazepan-5-one (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol). Add glutaric anhydride (1.1 eq) portion-wise at room temperature. DCM is selected for its inertness and ability to dissolve both reactants while allowing for easy removal post-reaction.

-

Reaction: Stir the mixture at room temperature for 6 hours. The reaction is driven by the nucleophilic attack of the diazepanone's secondary amine on the electrophilic carbonyl of the anhydride. Monitor progress by TLC.

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. The resulting solid is triturated with diethyl ether to remove any unreacted anhydride. The solid product is then collected by filtration. Recrystallization from an appropriate solvent system (e.g., Ethanol/Water) can be performed for higher purity.

-

Final Characterization: Confirm the final structure of Homolog-1 via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and determine purity by HPLC.

Framework for Biological Evaluation

Objective: Establishing a Quantitative Structure-Activity Relationship (SAR)

The goal of the biological evaluation is to generate robust, quantitative data that directly links the structural modifications (i.e., chain length) to biological activity.[9] This requires a tiered approach, or a "screening cascade," to efficiently manage resources and make data-driven decisions.

Protocol 1: Primary Target-Based Assay (Example: Kinase Inhibition)

This protocol is designed to be a self-validating system by including appropriate positive and negative controls.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each homolog against a specific kinase target (e.g., EGFR, a common cancer target).

-

Materials: Kinase enzyme, appropriate peptide substrate, ATP, kinase buffer, test compounds (dissolved in DMSO), positive control inhibitor (e.g., Gefitinib), 384-well plates, plate reader.

-

Methodology (Luminescence-based assay, e.g., Kinase-Glo®): a. Prepare serial dilutions of the test compounds (Parent and Homologs 1-3) in DMSO, typically starting from 100 µM down to nanomolar concentrations. b. In a 384-well plate, add 5 µL of kinase buffer containing the kinase enzyme. c. Add 1 µL of the diluted compound or control (DMSO for negative control, Gefitinib for positive control). d. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. This pre-incubation step is vital to ensure equilibrium is reached before initiating the reaction. e. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP. f. Allow the reaction to proceed for 1 hour at 30°C. g. Terminate the reaction and measure the remaining ATP by adding 10 µL of the Kinase-Glo® reagent. The luminescent signal is inversely proportional to the kinase activity. h. Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound.

Protocol 2: Secondary Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of the most potent compounds from the primary screen on the viability of a relevant cancer cell line (e.g., A549 lung cancer cells).

-

Methodology: a. Seed A549 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. d. Remove the medium and dissolve the formazan crystals in 200 µL of DMSO. e. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC₅₀ value (effective concentration to reduce viability by 50%) for each compound.

Data Analysis and Interpretation

Correlating Structure with Activity

The primary output will be a table summarizing the IC₅₀ and EC₅₀ values for each member of the homologous series. This allows for a direct assessment of the SAR.

| Compound ID | Chain Length (n) | Calculated LogP | Primary Assay IC₅₀ (µM) | Cellular Assay EC₅₀ (µM) |

| Parent | 2 | 0.8 | 15.2 | > 50 |

| Homolog-1 | 3 | 1.3 | 2.5 | 8.1 |

| Homolog-2 | 4 | 1.8 | 0.9 | 3.4 |

| Homolog-3 | 2 (Unsaturated) | 0.6 | 25.8 | > 50 |

Note: Data shown is hypothetical for illustrative purposes.

Interpretation of SAR

From the hypothetical data above, a clear trend emerges:

-

Increasing Potency with Chain Length: The biochemical (IC₅₀) and cellular (EC₅₀) potency increases as the alkyl chain is extended from n=2 to n=4. This suggests the target's binding pocket has a hydrophobic sub-pocket that can accommodate the longer chain, leading to more favorable binding interactions.

-

Lipophilicity-Activity Relationship: The increase in potency correlates with an increase in lipophilicity (LogP). This is a common observation, but it must be monitored carefully, as excessively high lipophilicity can lead to poor solubility and off-target toxicity.

-

Effect of Unsaturation: The introduction of rigidity via the double bond in Homolog-3 was detrimental to activity. This indicates that conformational flexibility in the linker is crucial for achieving the optimal binding pose.

Conclusion and Future Directions

This guide has outlined a systematic and technically sound approach for the design, synthesis, and evaluation of homologs of 4-Oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid. By following the detailed protocols for synthesis and the strategic screening cascade, research teams can efficiently generate high-quality SAR data.

The logical next steps, based on the initial findings, would include:

-

Lead Optimization: If a clear optimum chain length is identified (e.g., n=4), further modifications can be made to the 1,4-diazepan-5-one core or by adding substituents to the alkyl chain to further enhance potency and selectivity.

-

In-depth ADME/Tox Profiling: The most promising lead candidates should undergo more comprehensive profiling, including metabolic stability, plasma protein binding, and in vivo pharmacokinetic studies.

-

Target Engagement and Mechanism of Action Studies: Confirming that the compound interacts with the intended target in a cellular context is a critical validation step.[10]

By employing this rigorous and logical framework, the path from a promising chemical scaffold to a viable drug candidate can be navigated with greater efficiency and a higher probability of success.

References

- Benchchem. A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules.

- Manikandan, A., et al. (2015).

- Mohsin NA, Qadir MI (2015) Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open J Chem 1(1): 008-0012.

- Patel, A. D., et al. Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

-

Pingaew, R., et al. (2015). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][2][10]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. MedChemComm.

- Dougall, I. C, Unitt, J. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

- Wessjohann, L. A., et al. (2015). The Practice of Medicinal Chemistry. Elsevier Ltd.

- Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening.

- MDPI. Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. Molecules.

- Walsh Medical Media.

- Ali, M. A., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.

- PubChem. 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid.

- Wikipedia. Homologous series.

- Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters.

- GeeksforGeeks. (2025). Homologous Series.

- PrepChem.com. Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid.

- Save My Exams. (2024). Homologous series - IGCSE Chemistry Revision Notes.

Sources

- 1. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. benthamscience.com [benthamscience.com]

- 4. PubChemLite - 4-oxo-4-(5-oxo-1,4-diazepan-1-yl)butanoic acid (C9H14N2O4) [pubchemlite.lcsb.uni.lu]

- 5. Homologous series - Wikipedia [en.wikipedia.org]

- 6. Homologous Series - GeeksforGeeks [geeksforgeeks.org]

- 7. savemyexams.com [savemyexams.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Evolving Therapeutic Landscape of Diazepane Derivatives: A Technical Guide to Biological Activity

Abstract

The seven-membered diazepine ring system is a privileged scaffold in medicinal chemistry, underpinning a vast array of biologically active compounds. While historically recognized for the anxiolytic and anticonvulsant properties of benzodiazepines, the therapeutic potential of diazepane derivatives extends far beyond their initial applications. This guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds, with a focus on their emerging roles in oncology, infectious diseases, and central nervous system (CNS) disorders. We will delve into the structure-activity relationships that govern their efficacy, present detailed protocols for in vitro screening, and offer insights into future drug development trajectories. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space of diazepane derivatives for novel therapeutic interventions.

Introduction: The Diazepane Scaffold

The diazepane core, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a versatile template for the design of pharmacologically active molecules. The fusion of this ring with other cyclic systems, most notably a benzene ring to form benzodiazepines, has given rise to some of the most widely prescribed medications in history.[1] These compounds primarily exert their effects by modulating the activity of the γ-aminobutyric acid (GABA) type A receptor in the central nervous system, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1][2]

However, the chemical tractability of the diazepane ring allows for extensive structural modifications, leading to derivatives with a broad spectrum of biological activities that are independent of GABAergic modulation.[3][4][5][6] These activities include anticancer, antimicrobial, and diverse CNS effects, making diazepane derivatives a continuing focus of intensive research.[3][4][5][6] This guide will explore these key therapeutic areas, providing a technical framework for their evaluation.

Key Therapeutic Areas and Mechanisms of Action

Anticancer Activity

A growing body of evidence highlights the potential of diazepane derivatives as novel anticancer agents.[7][8][[“]][10] Their mechanisms of action are varied and often cell-type specific, but several key pathways have been identified.

-

Induction of Apoptosis and Cell Cycle Arrest: Many diazepane derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis) and halting cell proliferation.[[“]][11] For instance, certain derivatives have been shown to induce cell cycle arrest in lung tumor cells.[7] The well-known benzodiazepine, diazepam, has itself demonstrated the ability to induce apoptosis and inhibit proliferation in various cancer cell lines, including those from breast, lung, and colorectal cancers.[[“]][10][11]

-

Modulation of Oxidative Stress: Some derivatives can influence the redox state of cancer cells, leading to increased levels of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger cell death.[11]

-

Synergistic Effects with Chemotherapeutics: An exciting area of research is the use of diazepane derivatives in combination with conventional chemotherapy. Diazepam, for example, has shown potential to enhance the efficacy of existing anticancer drugs, possibly by increasing their cytotoxicity and reducing patient anxiety associated with treatment.[[“]][10]

One study reported the synthesis of dibenzodiazepine derivatives that exhibited potent inhibitory activities against a panel of five human cancer cell lines, including breast (BCAP37), gastric (SGC7901), liver (HepG2), cervical (HeLa), and leukemia (HL-60) cells, with IC50 values as low as 0.30 μM.[8] Another study found a specific 1,4-diazepine derivative to be highly potent against HepG2, HCT116, and MCF-7 cancer cell lines, with IC50 values of 8.98, 7.77, and 6.99 µM, respectively.[12]

Table 1: Examples of Anticancer Activity of Diazepane Derivatives

| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Dibenzodiazepine Derivative | HL-60 (Leukemia) | 0.30 µM | [8] |

| 1,4-Diazepine Derivative | MCF-7 (Breast) | 6.99 µM | [12] |

| 1,4-Diazepine Derivative | HCT116 (Colon) | 7.77 µM | [12] |

| Diazepam | Various | Induces apoptosis, inhibits proliferation | [[“]][10][11] |

| Diazepine Derivative | PC3 (Prostate) | Good anticancer activity | [7] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel scaffolds for antibiotic development. Diazepane derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[3][13]

-

Antibacterial Effects: Various diazepine derivatives have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (E. coli) bacteria.[7] Some compounds have shown marked activity against specific strains; for example, one study found that certain derivatives were particularly effective against Gordonia terrae and Bacillus cereus.[13] Interestingly, some dibenzodiazepine derivatives show potent activity against intracellular bacteria like Salmonella typhimurium without directly inhibiting bacterial growth in culture, suggesting a mechanism that may target host cell factors or bacterial virulence.[14] This indirect mode of action could reduce the likelihood of resistance development.[14]

-

Antifungal Properties: Beyond bacteria, diazepanes have also been investigated for their antifungal potential.[3][5] Diazepam has been shown to possess activity against fluconazole-resistant Candida species and can inhibit the formation of C. albicans biofilms, which are notoriously difficult to treat.[15] The proposed mechanism involves disruption of the fungal cell membrane, leading to a loss of integrity and subsequent cell death.[15]

-